MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.
Related Compounds
Vemurafenib (PLX4032)
Dabrafenib (GSK2118436)
Compound Description: Dabrafenib is another selective inhibitor of Raf kinases, demonstrating potent activity against B-Raf-driven tumors. [] Like vemurafenib, dabrafenib is also used in the clinic, often in combination with the MEK inhibitor trametinib, for treating metastatic melanoma with the BRAF V600 mutation. []
Relevance: Dabrafenib is structurally related to “B-Raf Inhibitor 1” as both compounds target and inhibit Raf kinases. [] Investigating the structural similarities and differences between these two compounds might offer insights into their selectivity, potency, and potential for overcoming resistance mechanisms.
RAF265
Compound Description: RAF265 is a potent inhibitor of both mutant B-RafV600E and VEGFR2. [] It exhibits antitumor activity against melanoma in preclinical models. [, ] Notably, RAF265 has been investigated for its potential use in PET imaging to assess early biological responses to cancer therapy. []
Relevance: RAF265 is structurally related to "B-Raf Inhibitor 1" as both compounds demonstrate inhibitory activity against B-RAF. [, ] The dual targeting of RAF265 against both B-Raf and VEGFR2 might offer valuable insights into designing more effective B-Raf inhibitors, potentially including "B-Raf Inhibitor 1," which may benefit from multi-target approaches.
Encorafenib
Compound Description: Encorafenib is a highly potent and selective B-Raf inhibitor with a longer dissociation half-life compared to dabrafenib and vemurafenib. [] It is used in combination with the MEK inhibitor binimetinib for treating metastatic melanoma with the BRAF mutation. [] A 11C-isotopologue of encorafenib has also been synthesized for potential use in PET imaging of melanoma. []
Relevance: Encorafenib is structurally related to "B-Raf Inhibitor 1" by virtue of both compounds being classified as B-Raf inhibitors. [, ] Encorafenib’s high potency and selectivity, alongside its successful use in combination therapy and PET imaging, provide a benchmark for evaluating the potential of "B-Raf Inhibitor 1" as a novel therapeutic agent.
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor that targets various kinases, including all Raf isoforms (A-Raf, B-Raf, C-Raf), VEGFR2, PDGFR, and others. [, , ] It is used clinically for treating various cancers, including hepatocellular carcinoma (HCC). [] While effective, sorafenib's broad target profile can lead to off-target effects and paradoxical ERK activation in some contexts. []
Relevance: Although sorafenib possesses a broader target profile compared to "B-Raf Inhibitor 1," both compounds share B-Raf as a common target. [, ] Comparing sorafenib's properties with "B-Raf Inhibitor 1" could be informative, especially considering sorafenib's ability to inhibit all Raf isoforms and its potential for inducing paradoxical ERK activation.
GDC-0879
Compound Description: GDC-0879 is a potent and selective inhibitor of B-Raf kinase, specifically targeting the V600E mutation. [, ] Preclinical studies have shown that GDC-0879 exhibits significant antitumor activity in xenograft models of human melanoma and colorectal cancer, indicating its potential as a therapeutic agent for B-Raf-driven cancers. [, ]
Relevance: GDC-0879 is structurally related to "B-Raf Inhibitor 1," as both compounds exhibit potent and selective inhibition of B-Raf kinase. [, ] The detailed pharmacodynamic characterization of GDC-0879, including its relationship between systemic concentrations, pMEK1 inhibition, and efficacy, provides a valuable reference point for evaluating the potential of "B-Raf Inhibitor 1" in preclinical and potentially clinical settings.
Additional Related Compounds
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): This compound is a competitive small molecule inhibitor of PFKFB3, a regulator of glycolysis. [] Although not a direct B-Raf inhibitor, its derivative PFK158 has been investigated in combination with the B-Raf inhibitor vemurafenib for potential synergistic effects in BRAFV600E-positive melanoma treatment. []
PFK158: This 3PO derivative is a more potent PFKFB3 inhibitor with promising preclinical anti-tumor activity and favorable pharmacokinetic properties. [] Similar to its parent compound, PFK158 has been investigated for potential synergy with the B-Raf inhibitor vemurafenib in melanoma treatment. []
5-(3-Chloro-4-trifluoromethoxy phenyl amino)-2- hydroxy-3-undecyl- [, ] benzoquinone (EOCF): This compound is a fluorine-substituted semisynthetic derivative of embelin, a naturally occurring hydroxybenzoquinone. [] EOCF has shown promising in vitro anticancer activity against melanoma cell lines, particularly by inhibiting B-Raf expression. []
LXH254 (Aversa)
Compound Description: LXH254 is a potent and selective B/C-RAF inhibitor with improved drug-like properties and selectivity compared to its predecessor, RAF709. []
Relevance: LXH254 is structurally related to "B-Raf Inhibitor 1" through their shared target, B-RAF. [] The development of LXH254 highlights the importance of optimizing drug-like properties and selectivity for clinical advancement. This information could be relevant when considering the development trajectory of "B-Raf Inhibitor 1."
KS28
Compound Description: KS28 is an imidazothiazole-based compound that inhibits RAF dimerization, effectively counteracting PLX4032 resistance in melanoma. [] It demonstrates promising anticancer activity by suppressing MEK/ERK pathway signaling, reducing cell viability, and inhibiting tumor growth in preclinical models. []
Relevance: KS28 is structurally related to "B-Raf Inhibitor 1" as both are classified as B-Raf inhibitors, and understanding KS28's mechanism of action in overcoming PLX4032 resistance could provide valuable insights for the development of "B-Raf Inhibitor 1." [] If "B-Raf Inhibitor 1" is being developed to overcome resistance to first-generation B-Raf inhibitors, understanding the structural features of KS28 that contribute to its activity could be crucial.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
B-RAF inhibitor 1 is an inhibitor of Raf kinases (Kis = 0.3, 1, and 1 nM for C-RAF, B-RAF, and B-RAFV600E, respectively). It is selective for the B-RAFV600E kinase domain over Lck, Tie2, KDR, and p38α (IC50s = 83, 120, 1,000, and >1,600 nM, respectively). B-RAF inhibitor 1 inhibits phosphorylation of ERK in A375 melanoma cells (IC50 = 1.8 nM). It reduces tumor growth in an A375 SQ2 mouse xenograft model (ED50 = 1.3 mg/kg per day) and induces 85% tumor regression when administered at a dose of 5 mg/kg per day for 14 days. B-RAF inhibitor 1 (5 and 10 mg/kg per day) increases tumor growth in a MIA PaCa-2 mouse xenograft model.